molecular formula C10H11N3OS2 B445156 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B445156
M. Wt: 253.3g/mol
InChI Key: BRAZHIACTDVFPI-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is an organic compound that belongs to the class of thiadiazoles and thienylacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.

    Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides.

    Formation of the Thienylacetamide Moiety: This involves the reaction of thienylacetic acid with amines or amides under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the biological activity being investigated. For example, it may inhibit enzyme activity or bind to specific receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-furyl)acetamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridyl)acetamide

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is unique due to its specific combination of the thiadiazole and thienylacetamide moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C10H11N3OS2

Molecular Weight

253.3g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C10H11N3OS2/c1-2-9-12-13-10(16-9)11-8(14)6-7-4-3-5-15-7/h3-5H,2,6H2,1H3,(H,11,13,14)

InChI Key

BRAZHIACTDVFPI-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NC(=O)CC2=CC=CS2

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CC2=CC=CS2

solubility

21.1 [ug/mL]

Origin of Product

United States

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